
2,4-Dichlorophenyl 3-amino-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 3-amino-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Mechanism Of Action
The mechanism of action of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of various cellular pathways, including the regulation of gene expression and protein synthesis.
Biochemical And Physiological Effects
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to affect the function of various cellular pathways, including the MAPK/ERK signaling pathway.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in lab experiments is its ability to modulate various cellular pathways, making it a promising candidate for use in pharmacological research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Future Directions
There are several future directions for the use of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the regulation of cellular pathways.
Synthesis Methods
The synthesis of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate can be achieved through a multi-step process involving the use of various reagents and solvents. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
properties
CAS RN |
169739-67-7 |
|---|---|
Product Name |
2,4-Dichlorophenyl 3-amino-4-methylbenzoate |
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-2-3-9(6-12(8)17)14(18)19-13-5-4-10(15)7-11(13)16/h2-7H,17H2,1H3 |
InChI Key |
CLDHONAKLSHQOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



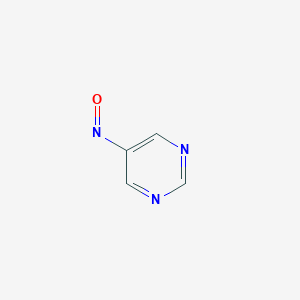
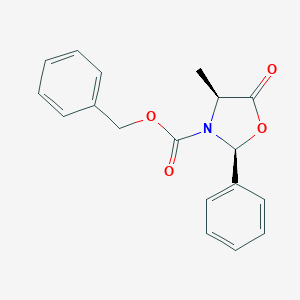

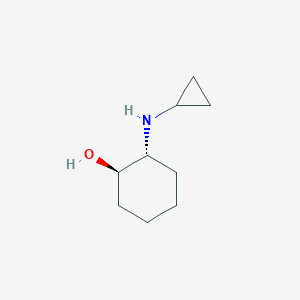


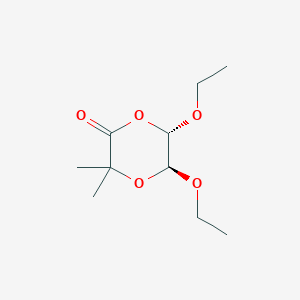


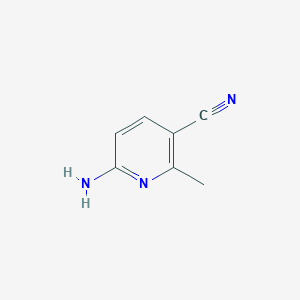
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)


